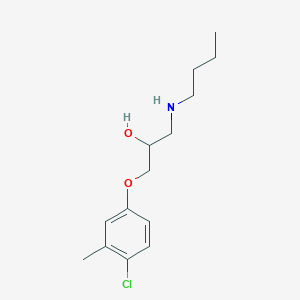

![molecular formula C18H14N4O B5111956 1-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthol](/img/structure/B5111956.png)

1-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthol, commonly known as Methyl Red, is a pH indicator dye used in various scientific research applications. It is widely used in microbiology, biochemistry, and environmental science to determine the pH levels of different solutions.

Aplicaciones Científicas De Investigación

Methyl Red is widely used in microbiology to differentiate between bacteria that produce acid and those that do not. It is used in the Voges-Proskauer test to detect the presence of acetoin, a metabolic product of some bacteria. Methyl Red is also used in the identification of enteric bacteria, such as E. coli and Salmonella, based on their ability to produce acid from glucose.

In biochemistry, Methyl Red is used to measure the pH of different solutions. It is commonly used in the determination of the pH of biological fluids, such as blood and urine, as well as in the analysis of food and beverages.

Mecanismo De Acción

Methyl Red is a pH indicator dye that changes color depending on the acidity of the solution. In an acidic solution, Methyl Red is red, while in a basic solution, it is yellow. The color change is due to the protonation and deprotonation of the nitrogen atoms in the benzimidazole ring.

Biochemical and Physiological Effects:

Methyl Red is not known to have any significant biochemical or physiological effects. It is considered safe for use in laboratory experiments and is not known to be toxic.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl Red is a reliable and cost-effective pH indicator dye that is widely used in laboratory experiments. It is easy to use and provides accurate results. However, it has some limitations. Methyl Red is not suitable for use in solutions with a pH greater than 5.2, as it becomes unstable and changes color. It is also not suitable for use in solutions containing high concentrations of proteins or other interfering substances.

Direcciones Futuras

There are several future directions for the use of Methyl Red in scientific research. One area of interest is the development of new pH indicator dyes that are more stable and have a wider pH range. Another area of interest is the use of Methyl Red in the development of new diagnostic tests for bacterial infections. Methyl Red could also be used in the development of new drugs that target the pH of cancer cells.

Conclusion:

Methyl Red is a versatile pH indicator dye that is widely used in scientific research. It is easy to use, reliable, and cost-effective. While it has some limitations, it is a valuable tool for measuring pH in laboratory experiments. There are several future directions for the use of Methyl Red in scientific research, including the development of new pH indicator dyes and the use of Methyl Red in the development of new diagnostic tests and drugs.

Métodos De Síntesis

Methyl Red can be synthesized by the diazotization of 2-amino-1-methylbenzimidazole followed by coupling with 2-naphthol. The reaction takes place in the presence of hydrochloric acid and sodium nitrite. The resulting Methyl Red is a red-orange powder that is soluble in water and ethanol.

Propiedades

IUPAC Name |

1-[(1-methylbenzimidazol-2-yl)diazenyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c1-22-15-9-5-4-8-14(15)19-18(22)21-20-17-13-7-3-2-6-12(13)10-11-16(17)23/h2-11,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBYALFPNIJJHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N=NC3=C(C=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1E)-2-(1-Methyl-1H-1,3-benzodiazol-2-YL)diazen-1-YL]naphthalen-2-OL | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5111877.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)

![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)

![ethyl 1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5111894.png)

![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)

![1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5111918.png)

![N-cyclohexyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5111927.png)

![2,2'-[(3-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5111928.png)

![5-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5111929.png)

![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)